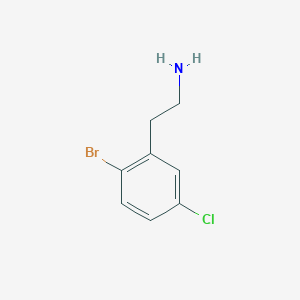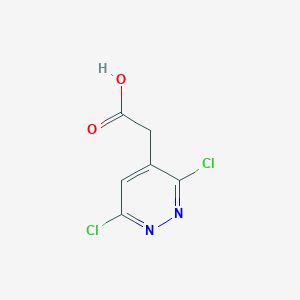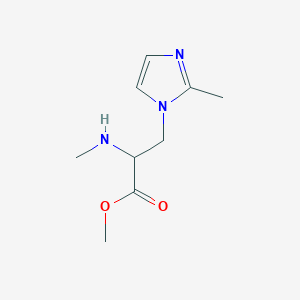
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions:
Formation of the Propanoate Moiety: The propanoate group can be introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学研究应用
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
作用机制
The mechanism of action of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes .
相似化合物的比较
Similar Compounds
Methyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate: Lacks the 2-methyl group on the imidazole ring.
Ethyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
methyl 2-(methylamino)-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-7-11-4-5-12(7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3 |
InChI 键 |
JBEMKAYHSQKGCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1CC(C(=O)OC)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


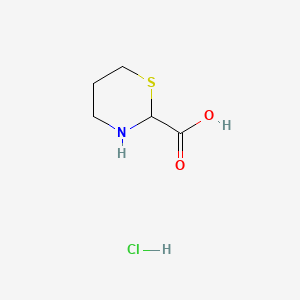
![12,13-Dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione](/img/structure/B13547615.png)
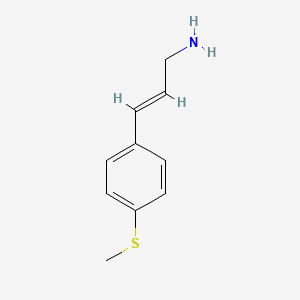
![7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13547619.png)
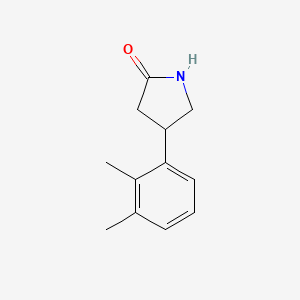
![2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
![2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13547637.png)

![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)



